
1-Piperazinecarboxamide, 4-acetyl-
Übersicht
Beschreibung
1-Piperazinecarboxamide, 4-acetyl- (1-PCA) is an organic compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. In addition, it has been studied for its potential use in cancer therapy and other medical applications.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- may act as an inhibitor of cell proliferation and as an inducer of apoptosis.
Biochemical and Physiological Effects
1-Piperazinecarboxamide, 4-acetyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarboxamide, 4-acetyl- can inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Piperazinecarboxamide, 4-acetyl- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications. In addition, it is relatively stable and has a low toxicity. However, 1-Piperazinecarboxamide, 4-acetyl- also has some limitations. For example, it can be expensive to synthesize, and it can be difficult to purify.
Zukünftige Richtungen
1-Piperazinecarboxamide, 4-acetyl- has many potential applications in the fields of medicine, agriculture, and biochemistry. Future research could focus on further exploring its potential use in cancer therapy and other medical applications. In addition, further research could investigate its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis. Finally, research could investigate its potential use in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use in cancer therapy and other medical applications. It has been shown to inhibit the growth of several types of cancer cells in vitro, including ovarian, cervical, and breast cancer cells. In addition, 1-Piperazinecarboxamide, 4-acetyl- has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis.
Eigenschaften
IUPAC Name |
4-acetylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCCTKTVHHAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406601 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide, 4-acetyl- | |
CAS RN |
98337-79-2 | |
| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)

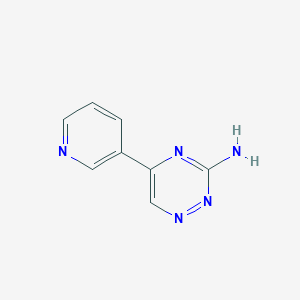
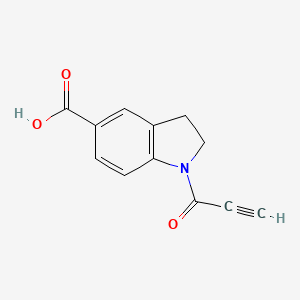
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
amine](/img/structure/B6614018.png)
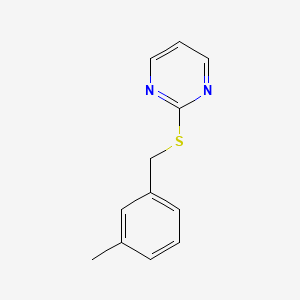
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)
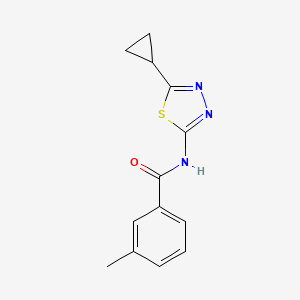
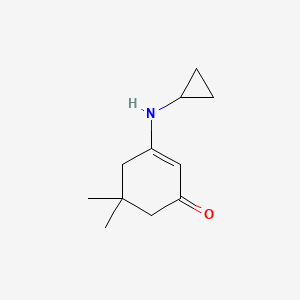
![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)
